molecular formula C24H17NO2 B185002 1-Naphthalenecarboxamide, N-(4-benzoylphenyl)- CAS No. 184696-93-3

1-Naphthalenecarboxamide, N-(4-benzoylphenyl)-

Cat. No. B185002
CAS RN: 184696-93-3
M. Wt: 351.4 g/mol
InChI Key: MBCPHQSEBCLNCF-UHFFFAOYSA-N
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Description

1-Naphthalenecarboxamide, N-(4-benzoylphenyl)-, commonly known as NBQX, is a competitive antagonist of the ionotropic glutamate receptors. It is a widely studied compound in the field of neuroscience due to its ability to block the activity of glutamate, the primary excitatory neurotransmitter in the brain. NBQX has been used in numerous scientific studies to investigate the role of glutamate in various physiological and pathological conditions.

Mechanism of Action

NBQX is a competitive antagonist of the ionotropic glutamate receptors, specifically the AMPA receptor. It binds to the receptor and blocks the activity of glutamate, which prevents the influx of calcium ions into the cell. This ultimately leads to a reduction in excitatory synaptic transmission in the brain.
Biochemical and Physiological Effects
NBQX has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the severity of seizures in animal models of epilepsy, as well as to protect against neuronal damage in models of stroke. NBQX has also been shown to improve learning and memory in animal models, as well as to reduce drug-seeking behavior in models of addiction.

Advantages and Limitations for Lab Experiments

One of the main advantages of using NBQX in lab experiments is its specificity for the AMPA receptor. This allows researchers to investigate the role of glutamate specifically in relation to this receptor. However, one limitation of using NBQX is that it does not affect all glutamate receptors, which may limit its usefulness in certain experiments. Additionally, the relatively low yield of the synthesis method may make it difficult to obtain large quantities of the compound for use in experiments.

Future Directions

There are a number of future directions for research related to NBQX. One area of interest is the potential use of NBQX in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, there is ongoing research related to the role of glutamate in addiction and the potential use of NBQX in the treatment of drug addiction. Finally, there is ongoing research related to the development of new compounds that are more effective than NBQX in blocking the activity of glutamate.

Synthesis Methods

NBQX can be synthesized through a multi-step process involving the reaction of 1-naphthoic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 4-benzoylaniline to yield NBQX. The yield of the final product is typically around 50%.

Scientific Research Applications

NBQX has been widely used in scientific research to investigate the role of glutamate in various physiological and pathological conditions. It has been shown to be effective in blocking the activity of glutamate in the brain, which has led to its use in studies related to neurodegenerative diseases, epilepsy, and stroke. NBQX has also been used to investigate the role of glutamate in learning and memory, as well as in drug addiction.

properties

CAS RN

184696-93-3

Product Name

1-Naphthalenecarboxamide, N-(4-benzoylphenyl)-

Molecular Formula

C24H17NO2

Molecular Weight

351.4 g/mol

IUPAC Name

N-(4-benzoylphenyl)naphthalene-1-carboxamide

InChI

InChI=1S/C24H17NO2/c26-23(18-8-2-1-3-9-18)19-13-15-20(16-14-19)25-24(27)22-12-6-10-17-7-4-5-11-21(17)22/h1-16H,(H,25,27)

InChI Key

MBCPHQSEBCLNCF-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CC4=CC=CC=C43

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CC4=CC=CC=C43

Origin of Product

United States

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